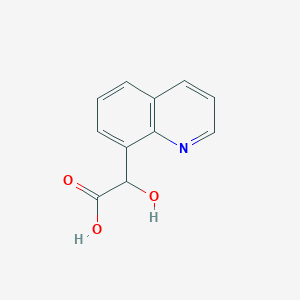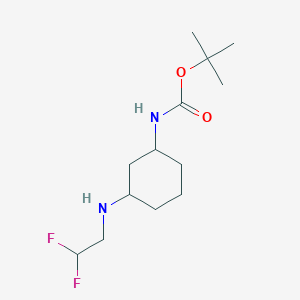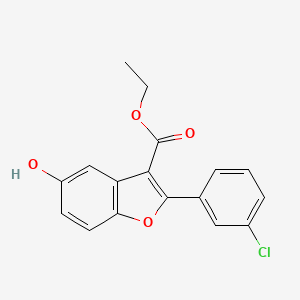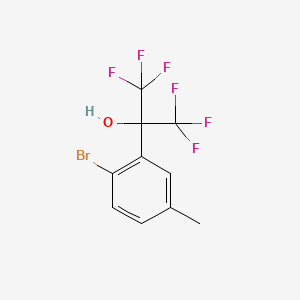
2-Hydroxy-2-(8-quinolyl)acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-2-(8-quinolyl)acetic acid is a compound that belongs to the class of hydroxyquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The structure of this compound consists of a quinoline ring system with a hydroxy group and an acetic acid moiety attached to it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(8-quinolyl)acetic acid can be achieved through several methods. One common approach involves the condensation of 8-hydroxyquinoline with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 8-hydroxyquinoline and glyoxylic acid.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Product Isolation: The resulting product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product.
化学反応の分析
Types of Reactions
2-Hydroxy-2-(8-quinolyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the acetic acid moiety under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted acetic acid derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Hydroxy-2-(8-quinolyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hydroxy-2-(8-quinolyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the quinoline ring system play crucial roles in its biological activity. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, it can interact with cellular receptors and enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
2-Hydroxyquinoline: Another hydroxyquinoline derivative with distinct properties.
4-Hydroxyquinoline: A compound with a hydroxy group at a different position on the quinoline ring.
Uniqueness
2-Hydroxy-2-(8-quinolyl)acetic acid is unique due to the presence of both a hydroxy group and an acetic acid moiety, which confer distinct chemical and biological properties. Its ability to form coordination complexes and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
2-hydroxy-2-quinolin-8-ylacetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)8-5-1-3-7-4-2-6-12-9(7)8/h1-6,10,13H,(H,14,15) |
InChIキー |
DTEMAZSMALNMNS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C(C(=O)O)O)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)



![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)




